![molecular formula C8H5F3N2OS B562764 Riluzole-13C,15N2 CAS No. 1215552-03-6](/img/structure/B562764.png)
Riluzole-13C,15N2
Overview
Description
Riluzole-13C,15N2 is the 13C and 15N labeled version of Riluzole . Riluzole is an anticonvulsant agent and belongs to the family of use-dependent Na+ channel blocker which can also inhibit GABA uptake with an IC50 of 43 μM .
Molecular Structure Analysis
The molecular formula of Riluzole-13C,15N2 is C7[13C]H5F3[15N]2OS . The structure includes a benzothiazole ring and a trifluoromethoxy group .Physical And Chemical Properties Analysis
Riluzole-13C,15N2 is a solid substance . It’s soluble in chloroform and methanol . The molecular weight is 237.2 .Scientific Research Applications
Use as an Internal Standard
Riluzole-13C,15N2 is used as an internal standard for the quantification of riluzole . This is particularly useful in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) where it helps in achieving accurate and reliable results .
Anti-excitotoxic Effects
Riluzole-13C,15N2, like its parent compound riluzole, has anti-excitotoxic effects . It acts by blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors .
3. Inactivation of Neuronal Voltage-gated Sodium Channels Riluzole-13C,15N2 is known to inactivate neuronal voltage-gated sodium channels . This property is beneficial in the treatment of certain neurological disorders .
Suppression of Glutamate-induced Seizures
Riluzole-13C,15N2 can suppress glutamate-induced seizures in rats . This makes it a potential candidate for the treatment of seizure disorders .
Neuroprotective Effects
Riluzole-13C,15N2 displays neuroprotective effects in hypoxic animals . This suggests its potential use in conditions where brain oxygen levels are critically low .
6. Research in Amyotrophic Lateral Sclerosis (ALS) Formulations containing riluzole, such as Riluzole-13C,15N2, have been explored as therapeutics for slowing disease progression of amyotrophic lateral sclerosis (ALS) .
Safety and Hazards
Future Directions
Riluzole-13C,15N2 is intended for use as an internal standard for the quantification of riluzole by GC- or LC-MS . This suggests that it could be used in future research to better understand the pharmacokinetics and metabolism of Riluzole.
- Russak EM, et al. discussed the impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals .
- He Y, et al. studied how the neuroprotective agent riluzole potentiates postsynaptic GABA (A) receptor function .
- Thompson JM, et al. explored how small-conductance calcium-activated potassium (SK) channels in the amygdala mediate pain-inhibiting effects of clinically available riluzole in a rat model of arthritis pain .
Mechanism of Action
Target of Action
Riluzole-13C,15N2 is a labeled variant of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is the primary excitatory neurotransmitter in the nervous system, and its excessive release can lead to neuronal damage . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons .
Mode of Action
Riluzole-13C,15N2, like Riluzole, acts by blocking the presynaptic release of glutamate , thereby indirectly antagonizing glutamate receptors . It also inactivates neuronal voltage-gated sodium channels . These actions help to reduce the excitotoxic effects caused by excessive glutamate release .
Biochemical Pathways
Riluzole’s action on glutamate receptors and sodium channels affects several biochemical pathways. It has been reported to directly inhibit the kainate and NMDA receptors . Additionally, it has been shown to potentiate GABA A receptors postsynaptically via an allosteric binding site . The exact interaction of riluzole with glutamate receptors remains controversial .
Pharmacokinetics
Riluzole has a bioavailability of approximately 60±18% . It is primarily metabolized in the liver by the CYP1A2 enzyme and has an elimination half-life of 9–15 hours . About 90% of the drug is excreted in the urine .
Result of Action
Riluzole’s action results in neuroprotective effects in various experimental models of neuronal injury involving excitotoxic mechanisms . It suppresses glutamate-induced seizures in rats and displays neuroprotective effects in hypoxic animals .
Action Environment
The action of Riluzole-13C,15N2, like Riluzole, can be influenced by environmental factors. For instance, the presence of food can result in a 15% reduction in the area under the curve and a 45% reduction in maximum serum concentration . Therefore, the timing of drug administration relative to meals can significantly impact its efficacy .
properties
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazol-2-(15N)amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALBRSUTCGOEG-VUJIMZNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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